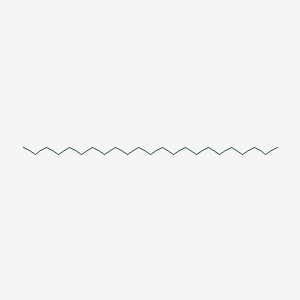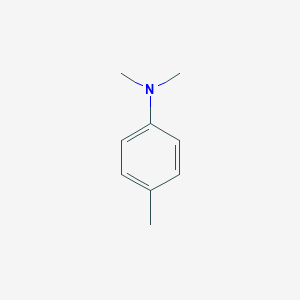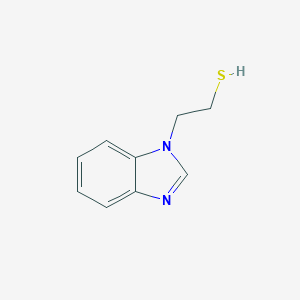
Satfpt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Satfpt is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to form strong covalent bonds with biomolecules. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in bioconjugation and crosslinking reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Satfpt typically involves multiple steps. One common method includes the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with thiazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of automated reactors and purification systems is common to streamline the production process and maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
Satfpt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Hydrolysis: The succinimidyl ester group can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Basic Conditions: Such as sodium hydroxide, are used for hydrolysis reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.
Aplicaciones Científicas De Investigación
Satfpt is widely used in scientific research for its ability to form stable covalent bonds with biomolecules. Some key applications include:
Bioconjugation: Used to attach fluorescent labels or other probes to proteins, nucleic acids, and other biomolecules.
Crosslinking: Employed in the formation of crosslinked networks in hydrogels and other polymeric materials.
Drug Delivery: Utilized in the development of targeted drug delivery systems by conjugating drugs to specific biomolecules.
Immunoassays: Used in the preparation of conjugates for immunoassays and other diagnostic applications.
Mecanismo De Acción
The mechanism of action of Satfpt involves the formation of covalent bonds with nucleophilic groups on biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can participate in cycloaddition reactions to form triazoles. These reactions enable the compound to effectively label or crosslink biomolecules, facilitating various biochemical and biophysical studies .
Comparación Con Compuestos Similares
Similar Compounds
Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the thiazole ring.
Succinimidyl 4-azidobenzoate: Similar but without the fluorine atoms and thiazole ring.
Uniqueness
Satfpt is unique due to the presence of both the azido and thiazole groups, which provide additional reactivity and versatility in bioconjugation and crosslinking applications. The tetrafluorophenyl group enhances the compound’s stability and reactivity compared to non-fluorinated analogs .
Propiedades
Número CAS |
131238-06-7 |
|---|---|
Fórmula molecular |
C14H5F4N5O4S |
Peso molecular |
415.28 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
Clave InChI |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
| 131238-06-7 | |
Sinónimos |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















